

# Preclinical Profile of K145: A Selective Sphingosine Kinase 2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | K145      |           |  |  |  |  |
| Cat. No.:            | B15609897 | Get Quote |  |  |  |  |

An In-Depth Technical Guide for Drug Development Professionals

This document provides a comprehensive overview of the preclinical data available for **K145**, a selective, substrate-competitive inhibitor of Sphingosine Kinase 2 (SphK2). **K145**, chemically identified as 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione, has demonstrated potential as an anticancer agent and a modulator of lipid metabolism in various preclinical models.[1][2] This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and development workflow.

#### **Mechanism of Action**

**K145** selectively targets SphK2, an enzyme that catalyzes the phosphorylation of sphingosine to form the signaling lipid sphingosine-1-phosphate (S1P).[1] By competitively inhibiting SphK2 with respect to its substrate, sphingosine, **K145** effectively suppresses cellular S1P levels.[1][3] [4] The downstream consequences of SphK2 inhibition by **K145** include the attenuation of prosurvival signaling pathways, notably the ERK and Akt cascades.[1][3][5] This dual inhibition of the primary target and its downstream effectors is believed to contribute to its observed anti-proliferative and pro-apoptotic effects in cancer cells.[3][5]

Recent studies have indicated that **K145** may also possess off-target activities, including effects on dihydroceramide desaturase.[6][7] Paradoxically, in some cellular contexts, treatment with **K145** has been observed to increase levels of S1P and its precursor, dihydrosphingosine-



1-phosphate (dhS1P), suggesting a complex interplay with sphingolipid metabolism that warrants further investigation.[6][7][8]

K145 Mechanism of Action Pathway



Click to download full resolution via product page



Figure 1: **K145** inhibits SphK2, leading to reduced S1P and downstream suppression of ERK/Akt pathways.

## **Quantitative Preclinical Data**

The following tables summarize the key quantitative parameters defining the in vitro and in vivo activity of **K145**.

# Table 1: Biochemical and In Vitro Cellular Activity of K145



| Parameter              | Value                        | Target/Cell<br>Line      | Comments                                                         | Reference  |
|------------------------|------------------------------|--------------------------|------------------------------------------------------------------|------------|
| IC50                   | 4.30 ± 0.06 μM               | Recombinant<br>SphK2     | Dose-dependent inhibition of SphK2 activity.                     | [3][9][10] |
| Ki                     | 6.4 ± 0.7 μM                 | Recombinant<br>SphK2     | Competitive inhibitor with respect to sphingosine.               | [3][9][11] |
| Selectivity            | No inhibition up<br>to 10 μΜ | Recombinant<br>SphK1     | Demonstrates high selectivity for SphK2 over SphK1.              | [3]        |
| Cell Growth            | Concentration-<br>dependent  | U937 (Human<br>Leukemia) | Significantly inhibits cell growth over 24-72 hours.             | [9]        |
| Apoptosis<br>Induction | Significant at 10<br>μΜ      | U937 (Human<br>Leukemia) | Induces apoptosis after 24 hours of treatment.                   | [9]        |
| Pathway<br>Inhibition  | Effective at 4-8<br>μΜ       | U937 (Human<br>Leukemia) | Decreases<br>phosphorylation<br>of ERK and Akt<br>after 3 hours. | [9]        |

Table 2: In Vivo Efficacy of K145 in Preclinical Models



| Animal Model                           | Dosing<br>Regimen                        | Efficacy<br>Outcome                               | Comments                                                                                  | Reference |
|----------------------------------------|------------------------------------------|---------------------------------------------------|-------------------------------------------------------------------------------------------|-----------|
| U937 Xenograft<br>(Nude Mice)          | 15 mg/kg, i.p.                           | Significant tumor growth inhibition.              | Demonstrates in vivo anti-tumor activity.                                                 | [3]       |
| U937 Xenograft<br>(Nude Mice)          | 50 mg/kg, p.o.<br>(daily for 15<br>days) | Significant tumor growth inhibition.              | Orally bioavailable with no apparent toxicity.                                            | [3][9]    |
| JC Syngeneic<br>Model (BALB/c<br>Mice) | 20 & 35 mg/kg,<br>i.p.                   | >50% reduction<br>in tumor volume<br>vs. vehicle. | Dose-dependent<br>anti-tumor<br>activity confirmed<br>in an<br>immunocompete<br>nt model. | [3]       |
| ob/ob Mice                             | Intraperitoneal<br>injection             | Reduced hepatic<br>lipid<br>accumulation.         | Potential<br>therapeutic for<br>nonalcoholic fatty<br>liver disease<br>(NAFLD).           | [2]       |
| db/db Mice                             | Intraperitoneal<br>injection             | Improvement in NAFLD and hyperglycemia.           | Suggests a role in treating metabolic diseases.                                           | [2]       |

## **Key Experimental Protocols**

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of **K145**.

## **Sphingosine Kinase Activity Assay**

This assay quantifies the enzymatic activity of SphK1 and SphK2 and the inhibitory effect of **K145**.



- Enzyme Source: Recombinant human SphK1 and SphK2.
- Substrates: Sphingosine and [y-32P]ATP.
- Reaction Buffer: A buffer containing MgCl<sub>2</sub> and 0.25% Triton X-100 (which selectively inhibits SphK2, allowing for specific measurement of SphK1 when both are present).[12]
- Procedure:
  - Recombinant SphK enzyme is incubated with varying concentrations of K145.
  - The enzymatic reaction is initiated by adding a mixture of sphingosine and [y-32P]ATP.
  - The reaction is allowed to proceed for a specified time at 37°C and then terminated.
  - Lipids are extracted from the reaction mixture.
  - The radiolabeled product, [<sup>32</sup>P]S1P, is separated from unreacted [γ-<sup>32</sup>P]ATP using thinlayer chromatography (TLC).
  - The amount of [32P]S1P is quantified using a phosphorimager or scintillation counting.
  - IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive), the assay is
  performed with varying concentrations of sphingosine at fixed concentrations of K145. The
  data are then analyzed using Lineweaver-Burk plots to calculate the inhibition constant (Ki).

#### **Cell Proliferation and Apoptosis Assays**

These assays determine the effect of **K145** on cancer cell growth and survival.

- Cell Line: U937 human leukemia cells are typically used.[1]
- Procedure (Proliferation):



- $\circ$  Cells are seeded in multi-well plates and treated with a range of **K145** concentrations (e.g., 0-10  $\mu$ M).[9]
- After incubation for various time points (e.g., 24, 48, 72 hours), a viability reagent (e.g., MTT, WST-1) is added.
- The absorbance, which correlates with the number of viable cells, is measured using a plate reader.
- Procedure (Apoptosis):
  - Cells are treated with K145 (e.g., 10 μM for 24 hours).[9]
  - Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and
     Propidium Iodide (PI) (to detect late apoptotic/necrotic cells).
  - The stained cell population is analyzed by flow cytometry to quantify the percentage of apoptotic cells.

#### **Western Blot Analysis**

This technique is used to measure the phosphorylation status of key signaling proteins downstream of SphK2.

- Procedure:
  - U937 cells are treated with K145 (e.g., 4-8 μM for 3 hours).[9]
  - Cells are lysed, and total protein is extracted and quantified.
  - Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).
  - The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.
  - A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.



 The signal is visualized using a chemiluminescent substrate and an imaging system. The ratio of phosphorylated to total protein is determined to assess the inhibitory effect.

#### **Animal Tumor Models**

In vivo efficacy is assessed using xenograft and syngeneic tumor models.

- · Xenograft Model:
  - Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with human cancer cells (e.g., U937).
  - Once tumors reach a palpable size, mice are randomized into treatment and control groups.
  - K145 is administered via intraperitoneal (i.p.) injection or oral gavage (p.o.) at specified doses and schedules.[1][3] The vehicle is administered to the control group.
  - Tumor volume and body weight are measured regularly.
  - At the end of the study, tumors are excised and weighed.
- Syngeneic Model:
  - Immunocompetent mice (e.g., BALB/c) are implanted with a murine cancer cell line (e.g.,
     JC breast cancer cells).[3]
  - The procedure follows that of the xenograft model. This model is crucial for evaluating the compound's activity in the presence of a fully functional immune system.

### **Preclinical Development Workflow**

The evaluation of a targeted inhibitor like **K145** follows a structured preclinical workflow, progressing from initial biochemical characterization to in vivo efficacy studies.



# Preclinical Evaluation Workflow for K145 Phase 1: Discovery & In Vitro Characterization Compound Synthesis (K145)**Biochemical Assays** (IC50, Ki vs. SphK2) Selectivity Screening (vs. SphK1, Other Kinases) Phase 2: Cellular Activity Cell-Based Assays (Proliferation, Apoptosis) Mechanism of Action (p-ERK/Akt Western Blot) Phase 3: In V vo Evaluation Pharmacokinetics (PK) (Oral Bioavailability) Efficacy Studies (Xenograft & Syngeneic Models) **Preliminary Toxicology** (Body Weight, Gross Observation)

**Lead Optimization** 

Click to download full resolution via product page

Figure 2: A typical workflow for the preclinical assessment of a kinase inhibitor like K145.



### **Summary and Future Directions**

**K145** is a potent and selective SphK2 inhibitor with demonstrated anti-proliferative and proappostotic activity in vitro.[1][3] Its efficacy has been confirmed in multiple in vivo cancer models, where it shows both intraperitoneal and oral activity with no apparent toxicity at therapeutic doses.[3][9] Furthermore, emerging evidence suggests a potential role for **K145** in treating metabolic disorders like NAFLD.[2]

#### Future research should focus on:

- Comprehensive Toxicology: Conducting formal toxicology studies to establish a safety profile for potential clinical development.[13][14]
- Pharmacokinetics/Pharmacodynamics (PK/PD): Thoroughly characterizing the PK/PD relationship to optimize dosing regimens.
- Off-Target Elucidation: Investigating the recently observed off-target effects to fully understand the compound's complete mechanism of action and potential liabilities.[6][7][8]
- Combination Studies: Evaluating the synergistic potential of K145 with standard-of-care chemotherapies or other targeted agents.

Collectively, the preclinical data strongly support the continued investigation of **K145** and its analogs as novel therapeutic agents.[1][3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. The alleviating effect of sphingosine kinases 2 inhibitor K145 on nonalcoholic fatty liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BioKB Publication [biokb.lcsb.uni.lu]
- 13. apconix.com [apconix.com]
- 14. medscape.com [medscape.com]
- To cite this document: BenchChem. [Preclinical Profile of K145: A Selective Sphingosine Kinase 2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609897#preclinical-studies-on-k145-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com